1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a chemical compound with the molecular formula C29H30N4O3 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C29H30N4O3. It contains a urea group (-NH-CO-NH-) linking a 4-ethoxyphenyl group and a 4-morpholino-2-(p-tolyl)quinolin-6-yl group .Scientific Research Applications
Supramolecular Gelators and Silver(I) Complexes
Compounds similar to the specified chemical have been investigated for their ability to form supramolecular gelators when mixed with silver(I) ions. For example, certain quinoline urea derivatives have demonstrated the capacity to gelate mixed solvents upon interaction with silver(I) nitrate, indicating potential applications in materials science and nanotechnology (Braga et al., 2013).
Anticorrosion Properties
Quinoline derivatives, including those with morpholino groups, have been studied for their anticorrosion efficacy on mild steel in acidic media. These compounds have shown promising results as cathodic inhibitors, reducing corrosion through adsorption on the metal surface, which could be significant for industrial applications (Douche et al., 2020).
Kinase Inhibition for Cancer Therapy
Research has also focused on optimizing quinoline carbonitriles as potent inhibitors of Src kinase activity, a key target in cancer therapy. These studies have led to the development of compounds that inhibit both kinase activity and cancer cell proliferation, offering a pathway for new cancer treatments (Boschelli et al., 2001).
Antimicrobial and Antiproliferative Activities
Several studies have synthesized and evaluated quinoline derivatives for their antimicrobial and antiproliferative properties. These compounds have been found to exhibit significant activities against a range of bacterial and fungal strains, as well as cancer cell lines, suggesting their potential as pharmaceutical agents (Holla et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-3-36-24-11-8-22(9-12-24)30-29(34)31-23-10-13-26-25(18-23)28(33-14-16-35-17-15-33)19-27(32-26)21-6-4-20(2)5-7-21/h4-13,18-19H,3,14-17H2,1-2H3,(H2,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNYZXKAIIUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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